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Executive Summary
The BRG1/BRM-associated factor (BAF) complex, the mammalian ortholog of the yeast

SWI/SNF complex, is a critical ATP-dependent chromatin remodeler that plays a fundamental

role in regulating gene expression. By altering the structure of chromatin, the BAF complex

controls the accessibility of DNA to the transcriptional machinery, thereby influencing a vast

array of cellular processes, including differentiation, development, and DNA repair.[1][2] Due to

its central role, dysregulation of the BAF complex is increasingly implicated in a wide spectrum

of human diseases. Mutations in genes encoding BAF subunits are found in approximately 20-

25% of all human cancers, making it one of the most frequently mutated protein complexes in

oncology.[3][4] Furthermore, germline mutations are a leading cause of several

neurodevelopmental disorders.[5][6] This guide provides a comprehensive technical overview

of the BAF complex, detailing its structure, function in gene regulation, role in disease, and key

experimental methodologies for its study.
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The mammalian BAF complex is not a single entity but a family of large, multi-subunit

assemblies, each weighing approximately 2 MDa.[7] These complexes are combinatorially

assembled from a pool of ~29 different subunit-encoding genes, resulting in significant diversity

and cell-type-specific functions.[8][9]

Core Subunits and Major Subtypes
All BAF complexes contain a core ATPase subunit, either SMARCA4 (BRG1) or its paralog

SMARCA2 (BRM), which provides the catalytic activity for chromatin remodeling.[8] Based on

the incorporation of specific, mutually exclusive subunits, three major subtypes of the BAF

complex have been identified: canonical BAF (cBAF), Polybromo-associated BAF (PBAF), and

a more recently described non-canonical or GBAF complex (ncBAF).[2][4]

cBAF (canonical BAF): Characterized by the presence of ARID1A or ARID1B subunits. It is

primarily found at enhancer regions.[10]

PBAF (Polybromo-associated BAF): Distinguished by its unique subunits PBRM1, ARID2,

and BRD7. It is mainly enriched at promoters.[2][10]

ncBAF/GBAF (non-canonical BAF): A smaller complex that lacks several core subunits like

SMARCB1 and ARID proteins but contains the unique subunits BRD9 and GLTSCR1/1L.[2]

The combinatorial assembly of these subunits allows for functional specialization in different

cellular contexts and developmental stages.[11]
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Figure 1: Major subtypes of the BAF chromatin remodeling complex.

Assembly Pathway
The assembly of BAF complexes follows a sequential and hierarchical process. It initiates with

the formation of a core module around SMARCC1/SMARCC2 dimers. Subsequent

incorporation of other core and accessory subunits occurs, with the final step being the docking

of the catalytic ATPase module (SMARCA4/BRM).[2] This ordered assembly prevents

promiscuous and unregulated chromatin remodeling activity.
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Figure 2: Sequential assembly pathway of BAF complexes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 22 Tech Support

https://www.benchchem.com/product/b12392035?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Role in Gene Regulation
Mechanism of Chromatin Remodeling
The primary function of the BAF complex is to regulate gene expression by modulating

chromatin structure. Using the energy from ATP hydrolysis, the complex can alter histone-DNA

interactions, leading to several outcomes: nucleosome sliding, ejection, or unwrapping.[7][12]

This action increases the accessibility of DNA sequences, such as promoters and enhancers,

to transcription factors and the RNA polymerase machinery, generally leading to transcriptional

activation.
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Figure 3: BAF-mediated nucleosome remodeling to activate transcription.
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Interplay with Polycomb Repressive Complexes
A key aspect of BAF-mediated gene regulation is its antagonistic relationship with Polycomb

Repressive Complexes (PRCs), which are responsible for establishing and maintaining a

repressive chromatin state.[1][13] The BAF complex can directly evict PRC1 from chromatin in

a rapid, ATP-dependent manner, thereby reversing gene silencing.[13][14] This dynamic

opposition between BAF (activating) and Polycomb (repressive) complexes creates a state of

epigenetic plasticity that is crucial for cell fate decisions during development and can be

hijacked in disease.[1]
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Figure 4: Antagonistic relationship between BAF and Polycomb complexes.

Physiological Roles and Signaling Integration
The BAF complex is indispensable for mammalian development. Through subunit switching,

the composition of the BAF complex is tailored to specific developmental stages and cell

lineages. A well-studied example is in neurodevelopment, where an embryonic stem cell-

specific esBAF complex transitions to a neural progenitor-specific npBAF complex, and finally

to a neuron-specific nBAF complex upon terminal differentiation.[5][11] These compositional

changes alter the complex's genomic targeting and regulatory output, driving lineage

specification. Similar dynamic roles have been identified in cardiogenesis and other

developmental processes.[15]

The BAF complex does not act in isolation but integrates signals from major developmental

pathways. For instance, during cortical development, the BAF complex modulates Wnt

signaling to control the expression of genes required for proper neuronal migration and cortical
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lamination.[16][17] Loss of BAF function can lead to hyperactive Wnt signaling, resulting in

severe developmental defects.[17]
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Figure 5: BAF complex modulation of the Wnt signaling pathway.

The BAF Complex in Human Disease
Given its central role in controlling gene expression and cell identity, it is not surprising that

mutations in BAF complex subunits are a major driver of human disease, particularly cancer

and neurodevelopmental disorders.

BAF Mutations in Cancer
Loss-of-function mutations affecting BAF subunits are found across a wide variety of cancers,

with a collective frequency of ~20-25%.[4][11] The mutation patterns are often cancer-type

specific, suggesting distinct roles for different subunits and complex subtypes in suppressing

tumorigenesis in different tissues. For example, ARID1A is one of the most frequently mutated

genes in ovarian clear cell carcinoma and endometrial cancer, while PBRM1 is frequently lost

in clear cell renal cell carcinoma.[18][19] Loss of the core subunit SMARCB1 is the defining

pathogenic event in malignant rhabdoid tumors, a rare and aggressive pediatric cancer.[5]

Table 1: Frequency of Somatic Mutations in Key BAF Subunit Genes Across Selected Cancers
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Gene
(Subunit)

Ovarian
Cancer

Stomach
Cancer

Endometr
ial

Cancer

Renal
Cell

Carcinom
a (Clear

Cell)

Lung
Cancer

(NSCLC)

Pancreati
c Cancer

ARID1A

(BAF250
A)

~30% ~18% ~34% ~6% ~8% ~10%

SMARCA4

(BRG1)
~5% ~4% ~7% ~4% ~10% ~4%

PBRM1

(BAF180)
<1% <1% <1% ~41% <1% <1%

ARID2

(BAF200)
~2% ~3% ~2% ~4% ~3% ~2%

SMARCB1

(INI1/SNF5

)

<1% <1% <1% ~1% <1% <1%

Data compiled from publicly available cancer genome databases and review articles.

Frequencies are approximate and can vary between studies and subtypes.[4][18][19]

Role in Neurodevelopmental Disorders
Germline heterozygous mutations in BAF subunit genes are a major cause of several

neurodevelopmental disorders, collectively referred to as "BAFopathies." The most well-known

is Coffin-Siris Syndrome (CSS), a congenital disorder characterized by intellectual disability,

developmental delays, and coarse facial features.[5] Mutations in at least eight different BAF

subunit genes have been linked to CSS, with ARID1B being the most frequently mutated.[5][20]

The BAF complex is the most commonly mutated protein complex in the genetics of Autism

Spectrum Disorder (ASD).[21]

Table 2: BAF Subunit Mutations in Coffin-Siris Syndrome (CSS)
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Gene (Subunit) Approximate Frequency in CSS

ARID1B (BAF250B) ~68%

SMARCA4 (BRG1) ~11%

SMARCB1 (INI1/SNF5) ~5%

ARID1A (BAF250A) ~4%

SMARCE1 (BAF57) ~3%

SOX11 (linked partner) ~3%

Data compiled from review articles on neurodevelopmental disorders. Frequencies are

approximate and vary between patient cohorts.[5][20]

Therapeutic Opportunities: Synthetic Lethality
Since many BAF subunit mutations result in a loss of function, they are not directly druggable.

A promising therapeutic strategy is to exploit the concept of synthetic lethality, where the loss of

a BAF subunit creates a unique dependency on another protein for cell survival. The most

established example is the synthetic lethal relationship between the two ATPase paralogs,

SMARCA4 and SMARCA2. Cancers with loss-of-function mutations in SMARCA4 become

dependent on the residual activity of SMARCA2, making SMARCA2 an attractive therapeutic

target in this context.[8][9] Systematic screens have identified numerous other intra-complex

synthetic lethal pairs.[8][9]

Table 3: Key Synthetic Lethal Interactions Involving BAF Subunits
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Mutated (Lost) Subunit
Synthetic Lethal Partner
(Target)

Rationale

SMARCA4 SMARCA2

Paralogs with partially
redundant ATPase
function.[8][9]

ARID1A ARID1B

Paralogs occupying the same

position in the cBAF complex.

[8][9]

ARID1A EZH2 (Polycomb Subunit)
Loss of ARID1A leads to

unopposed EZH2 activity.

SMARCC1 SMARCC2
Paralogs forming the core

scaffold of the complex.[3][9]

| SMARCA4 | ARID2 | Loss of both subunits severely compromises BAF/PBAF function.[3][9] |

Key Experimental Protocols
Studying the BAF complex requires a combination of proteomic, genomic, and functional

assays. Below are detailed methodologies for core experimental approaches.

Immunoprecipitation-Mass Spectrometry (IP-MS) of BAF
Complexes
IP-MS is used to identify the subunit composition of BAF complexes and discover novel

interaction partners.
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Figure 6: Experimental workflow for IP-MS analysis of BAF complexes.

Detailed Protocol:
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Nuclear Extract Preparation:

Harvest ~1-5x10⁸ cells and wash with cold PBS.

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM

MgCl₂, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) and incubate on ice for 10

minutes to swell cells.

Lyse cells using a Dounce homogenizer (pestle B).

Centrifuge to pellet the nuclei.

Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., 20 mM HEPES-KOH pH

7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, and

protease inhibitors).[15]

Rotate for 1 hour at 4°C to extract nuclear proteins.

Clarify the extract by ultracentrifugation (e.g., 100,000 x g for 1 hour).

Immunoprecipitation:

Pre-clear the nuclear extract by incubating with Protein A/G beads for 1 hour.

Incubate the pre-cleared lysate with an antibody specific to a BAF subunit (e.g., anti-

SMARCA4) overnight at 4°C with gentle rotation.[22]

Add fresh Protein A/G magnetic beads and incubate for another 2-4 hours to capture the

antibody-protein complexes.[23]

Wash the beads extensively (e.g., 3-5 times) with a wash buffer (e.g., extraction buffer with

a lower salt concentration) to remove non-specific binders.

Elution and Sample Preparation for MS:

Elute the protein complexes from the beads using a low-pH buffer (e.g., 0.1 M glycine, pH

2.5) or a competing peptide.
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Neutralize the eluate immediately.

Reduce the protein disulfide bonds (with DTT), alkylate the cysteines (with

iodoacetamide), and digest the proteins into peptides using sequencing-grade trypsin.

LC-MS/MS Analysis:

Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g.,

Orbitrap).

The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio

of the fragments.

Data Analysis:

Use a database search algorithm (e.g., Mascot, MaxQuant) to identify peptides and infer

the proteins present in the original sample.

Use label-free quantification (e.g., spectral counting) or isotopic labeling (e.g., SILAC,

iTRAQ) to determine the relative abundance of identified proteins between different

samples (e.g., wild-type vs. mutant).[24][25]

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide binding sites of BAF complex subunits.

Detailed Protocol:

Cell Cross-linking and Lysis:

Cross-link protein-DNA interactions by adding formaldehyde directly to the cell culture

medium (final concentration ~1%) and incubating for 10 minutes at room temperature.[26]

Quench the reaction with glycine.

Harvest and wash the cells. Lyse the cells and nuclei to release chromatin.

Chromatin Shearing:
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Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion

(MNase).

Immunoprecipitation:

Perform immunoprecipitation as described in the IP-MS protocol (Step 2), using a ChIP-

grade antibody against a BAF subunit. An IgG control IP should be run in parallel.

DNA Purification:

Reverse the cross-links by incubating the washed immunoprecipitated complexes and the

input control at 65°C overnight with high salt.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using phenol-chloroform extraction or silica columns.

Library Preparation and Sequencing:

Prepare a sequencing library from the purified ChIP DNA and input DNA (end-repair, A-

tailing, and adapter ligation).

Perform PCR amplification of the library.

Sequence the libraries on a next-generation sequencing platform.

Data Analysis:

Align the sequencing reads to a reference genome.

Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions that are

significantly enriched in the ChIP sample compared to the input control.[27]

Perform downstream analyses such as peak annotation, motif discovery, and integration

with other genomic data.
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ATAC-seq is a powerful method to assess genome-wide chromatin accessibility, often used to

determine the functional consequences of BAF complex loss or inhibition.[28][29]
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Figure 7: High-level workflow for ChIP-seq and ATAC-seq.

Detailed Protocol:

Nuclei Isolation:

Harvest 50,000-100,000 fresh cells.[30][31]

Wash with cold PBS.

Resuspend the cell pellet in a cold lysis buffer containing a non-ionic detergent (e.g., NP-

40 or IGEPAL CA-630) to lyse the plasma membrane while keeping the nuclear

membrane intact.

Incubate on ice for a short period (e.g., 3-10 minutes).

Pellet the nuclei by centrifugation and discard the supernatant.

Transposition Reaction:

Resuspend the isolated nuclei in the transposition reaction mix, which contains the

hyperactive Tn5 transposase pre-loaded with sequencing adapters.[30]

Incubate at 37°C for 30 minutes. The Tn5 enzyme will simultaneously fragment the DNA

and ligate adapters into accessible ("open") regions of chromatin.

DNA Purification:

Immediately purify the DNA from the reaction using a column-based kit to stop the reaction

and remove proteins.

Library Amplification and Sequencing:

Amplify the transposed DNA fragments using PCR with indexed primers. The number of

PCR cycles should be minimized to avoid amplification bias.

Purify the amplified library.

Sequence the library on a next-generation sequencing platform.
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Data Analysis:

Align reads to a reference genome.

Identify regions of open chromatin by identifying areas with a high density of mapped

reads.

Compare accessibility profiles between different conditions (e.g., control vs. BAF-depleted

cells) to identify BAF-dependent changes in the chromatin landscape.[28][32]

Conclusion and Future Directions
The BAF complex is a master regulator of the epigenome, with profound implications for normal

development and a multitude of human diseases. Its combinatorial nature provides a

framework for cell-type-specific gene regulation, while its frequent mutation in cancer and

neurodevelopmental disorders underscores its critical role as a barrier to pathogenesis. For

drug development professionals, the synthetic lethal relationships emerging from the study of

BAF-mutated cancers offer a promising new avenue for targeted therapies. For researchers,

understanding the precise mechanisms by which different BAF complex subtypes are targeted

to specific genomic loci and how they integrate with cellular signaling pathways remains a key

challenge. The continued application of advanced proteomic and genomic techniques, as

outlined in this guide, will be essential to further unravel the complexities of this critical

chromatin remodeling machinery and translate these findings into new therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Scholars@Duke publication: Dynamics of BAF-Polycomb complex opposition on
heterochromatin in normal and oncogenic states. [scholars.duke.edu]

2. portlandpress.com [portlandpress.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 19 / 22 Tech Support

https://www.researchgate.net/publication/287483428_A_novel_ATAC-seq_approach_reveals_lineage-specific_reinforcement_of_the_open_chromatin_landscape_via_cooperation_between_BAF_and_p63
https://www.researchgate.net/figure/RNA-and-ATAC-sequencing-indicate-the-BAF-complex-isprimarily-a-transcriptional-activator_fig3_374871911
https://www.benchchem.com/product/b12392035?utm_src=pdf-custom-synthesis
https://scholars.duke.edu/publication/1571288
https://scholars.duke.edu/publication/1571288
https://portlandpress.com/biochemsoctrans/article/49/4/1489/229650/The-BAF-chromatin-remodeling-complexes-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Systematic characterization of BAF mutations provides insights into intracomplex synthetic
lethalities in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Advances in the study of the role of high-frequency mutant subunits of the SWI/SNF
complex in tumors - PMC [pmc.ncbi.nlm.nih.gov]

5. The BAF complex in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

6. SFARI | BAF53b (Actl6b) in autism and neurodevelopmental disorders [sfari.org]

7. Systematic characterization of BAF mutations explains intra-complex synthetic lethalities
[medical-epigenomics.org]

8. menchelab.com [menchelab.com]

9. Systematic characterization of BAF mutations provides insights into intra-complex
synthetic lethalities in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

10. The SWI/SNF PBAF complex facilitates REST occupancy at repressive chromatin - PMC
[pmc.ncbi.nlm.nih.gov]

11. Proteomic and Bioinformatic Analysis of mSWI/SNF (BAF) Complexes Reveals
Extensive Roles in Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

12. Dynamics of BAF- Polycomb Complex Opposition on Heterochromatin in Normal and
Oncogenic States | Semantic Scholar [semanticscholar.org]

13. Dynamics of BAF- Polycomb Complex Opposition on Heterochromatin in Normal and
Oncogenic States - PMC [pmc.ncbi.nlm.nih.gov]

14. biorxiv.org [biorxiv.org]

15. Dynamic BAF chromatin remodeling complex subunit inclusion promotes temporally
distinct gene expression programs in cardiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

16. Loss of BAF Complex in Developing Cortex Perturbs Radial Neuronal Migration in a
WNT Signaling-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

17. Loss of BAF Complex in Developing Cortex Perturbs Radial Neuronal Migration in a
WNT Signaling-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. researchgate.net [researchgate.net]

20. mdpi.com [mdpi.com]

21. SFARI | The role of BAF subunit genetic variants in autism [sfari.org]

22. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

23. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 20 / 22 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31427792/
https://pubmed.ncbi.nlm.nih.gov/31427792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11652375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11652375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6427853/
https://www.sfari.org/funded-project/baf53b-actl6b-in-autism-and-neurodevelopmental-disorders/
https://medical-epigenomics.org/papers/schick2018/
https://medical-epigenomics.org/papers/schick2018/
https://menchelab.com/files/menchelab/publication_pdfs/Schick_NatGen.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6952272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6952272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11370600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11370600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3667980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3667980/
https://www.semanticscholar.org/paper/Dynamics-of-BAF-Polycomb-Complex-Opposition-on-in-Kadoch-Williams/c6fbb1a450f44000e0a89e95829887a2343497c4
https://www.semanticscholar.org/paper/Dynamics-of-BAF-Polycomb-Complex-Opposition-on-in-Kadoch-Williams/c6fbb1a450f44000e0a89e95829887a2343497c4
https://pmc.ncbi.nlm.nih.gov/articles/PMC5285326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5285326/
https://www.biorxiv.org/content/10.1101/2020.01.29.925586.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6803373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6803373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8243374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8243374/
https://pubmed.ncbi.nlm.nih.gov/34220450/
https://pubmed.ncbi.nlm.nih.gov/34220450/
https://www.researchgate.net/figure/Mutational-frequencies-of-SWI-SNF-components-in-cancer-a-Percentage-of-mutated-samples_fig2_370226462
https://www.researchgate.net/figure/Mutations-of-BAF-and-PBAF-subunits-occur-in-subunit-specific-patterns-in-cancer-A_fig5_305343047
https://www.mdpi.com/1422-0067/20/21/5260
https://www.sfari.org/funded-project/the-role-of-baf-subunit-genetic-variants-in-autism/
https://www.creative-proteomics.com/resource/ip-ms-protocol.htm
https://www.creative-proteomics.com/resource/ip-ms-sample-preparation-guidelines.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

25. researchgate.net [researchgate.net]

26. encodeproject.org [encodeproject.org]

27. basepairtech.com [basepairtech.com]

28. researchgate.net [researchgate.net]

29. A novel ATAC-seq approach reveals lineage-specific reinforcement of the open chromatin
landscape via cooperation between BAF and p63 - PMC [pmc.ncbi.nlm.nih.gov]

30. research.stowers.org [research.stowers.org]

31. Tools & Resources | Center for Personal Dynamic Regulomes | Stanford Medicine
[med.stanford.edu]

32. researchgate.net [researchgate.net]

To cite this document: BenchChem. [role of the BAF complex in gene regulation and
disease]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12392035#role-of-the-baf-complex-in-gene-
regulation-and-disease]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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